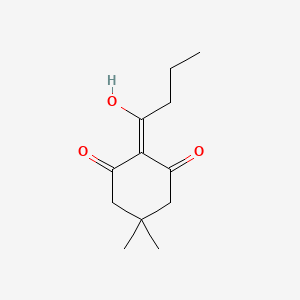
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- is an organic compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structure, which includes a cyclohexenone ring substituted with hydroxy, dimethyl, and oxobutyl groups. Its molecular formula is C12H18O3, and it is often utilized as a building block in organic synthesis due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- can be achieved through several methods. One common approach involves the Knoevenagel condensation followed by a Michael addition. This method typically uses 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and an appropriate aldehyde in the presence of a base or catalyst. Various catalysts such as KF/Al2O3, SmCl3, L-lysine, CaCl2, HClO4-SiO2, and zirconium oxychloride/sodium amide have been reported to facilitate this reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of scalable and efficient synthetic routes. The Knoevenagel-Michael cascade reaction is a preferred method due to its simplicity and high yield. This process can be catalyzed by recyclable heterogeneous catalysts such as silica-supported diphenic acid, making it environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides, amines, or thiols under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the carbonyl groups results in alcohols. Substitution reactions produce various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- has numerous applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which are crucial for its biological activity. The hydroxy and carbonyl groups play a significant role in these interactions, facilitating the formation of stable complexes with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5,5-dimethyl-2-cyclohexen-1-one: This compound shares a similar structure but lacks the oxobutyl group, making it less reactive in certain chemical reactions.
2-Cyclohexen-1-one: This simpler compound lacks the hydroxy and dimethyl groups, resulting in different reactivity and applications.
2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): This derivative is used in the synthesis of xanthenes and acridinedione derivatives, highlighting its importance in organic synthesis.
Uniqueness
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)- is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
57293-99-9 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(1-hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H18O3/c1-4-5-8(13)11-9(14)6-12(2,3)7-10(11)15/h13H,4-7H2,1-3H3 |
InChI Key |
ZEHQJLUMPNSNCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C1C(=O)CC(CC1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



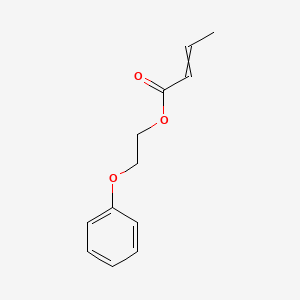
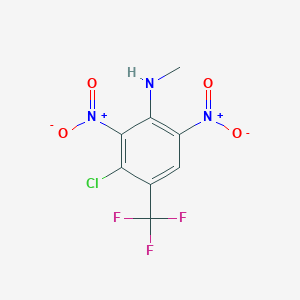
![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)

![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
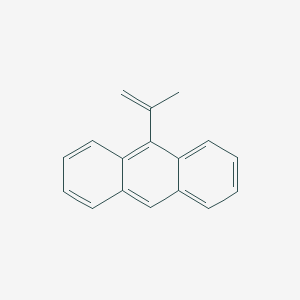
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
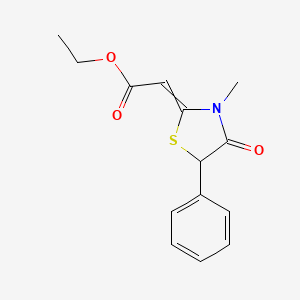
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
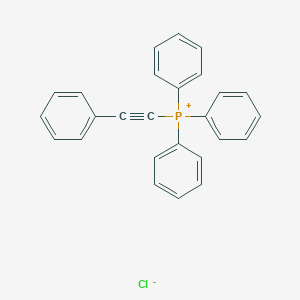
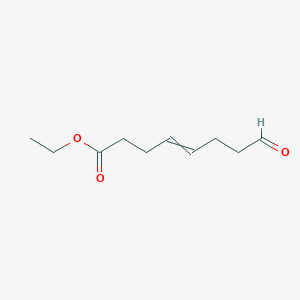
methanone](/img/structure/B14613998.png)
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
